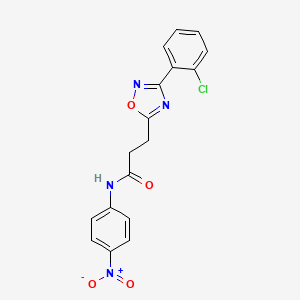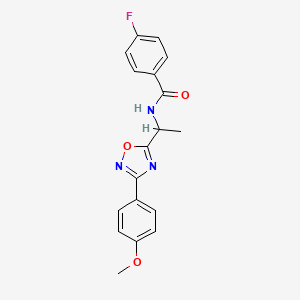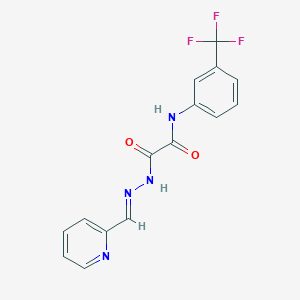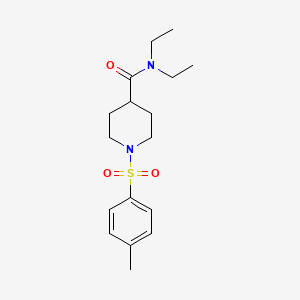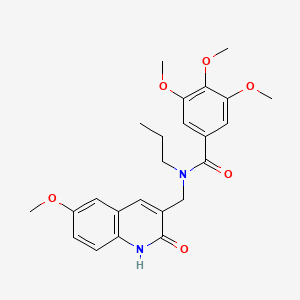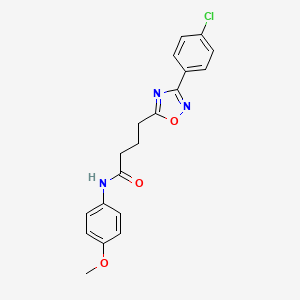![molecular formula C19H17ClN2O5S B7692160 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a key enzyme involved in the signaling pathways of immune cells, and inhibition of this enzyme has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Wirkmechanismus
CP-690,550 inhibits JAK3, which is a key enzyme involved in the signaling pathways of immune cells. By inhibiting JAK3, CP-690,550 reduces the activity of immune cells and suppresses the immune response. This mechanism of action has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and suppress the immune response in preclinical studies. In addition, CP-690,550 has been shown to reduce the production of cytokines, which are proteins that play a key role in the immune response. These biochemical and physiological effects have potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments. It is a potent inhibitor of JAK3 and has been shown to be effective in reducing inflammation and suppressing the immune response in preclinical studies. However, CP-690,550 also has some limitations. It is not selective for JAK3 and can also inhibit other JAK enzymes. In addition, CP-690,550 has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of research is the development of more selective JAK3 inhibitors that do not inhibit other JAK enzymes. Another area of research is the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases and transplant rejection. Finally, there is also potential for the use of CP-690,550 in the treatment of other diseases that involve inflammation and immune dysfunction.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with cyclopropylsulfamide in the presence of a base to form 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response.
Eigenschaften
IUPAC Name |
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2-11,21H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSAMCLTIIJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
